molecular formula C24H19NO4S B8682725 2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate CAS No. 670342-24-2

2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate

Cat. No. B8682725
M. Wt: 417.5 g/mol
InChI Key: AHYBDZZDZWZAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C24H19NO4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

670342-24-2

Product Name

2-[5-(4-Cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate

Molecular Formula

C24H19NO4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C24H19NO4S/c1-17-2-9-23(10-3-17)30(26,27)28-13-12-22-15-21-14-20(8-11-24(21)29-22)19-6-4-18(16-25)5-7-19/h2-11,14-15H,12-13H2,1H3

InChI Key

AHYBDZZDZWZAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting 4-[2-(2-hyd roxyethyl)-1-benzofuran-5-yl]benzonitrile with para-toluenesulfonyl chloride and N,N-dimethylaminopyridine, in the presence of a base, such as triethylamine, to provide 2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl 4-methylbenzenesulfonate; and
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N,N-dimethylaminopyridine
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Synthesis routes and methods II

Procedure details

The product from Example 1B (2.03 kg, 7.71 mol) in acetonitrile (31.8 kg) was treated in succession with triethylamine (1.86 kg, 18.34 mol), 4-(dimethylamino)pyridine 0.10 kg, 0.87 mol), and p-toluenesulfonyl chloride (3.50 kg, 17.99 mol). After stirring at room temperature for about 5 hours, the reaction mixture was distilled to a minimum volume and treated with isopropyl alcohol (24.1 kg). The suspension was heated at about 30° C. for 1 hour, then cooled to about 5° C., filtered, and the filter cake was washed with isopropyl alcohol (5.20 kg). The solid was dried at 50° C. to provide 2.59 kg (80% yield) of the title compound. MS-DCI (M+NH4)+ m/z at 435; 1H NMR (CDCl3 at 400 MHz) δ 2.38 (s, 3H), 3.15 (t, 2H), 4.38 (t, 2H), 6.50 (s, 1H) 7.18-7.24 (m, 2H), 7.37-7.46 (m, 2H), 7.67-7.74 (m, 7H); 13C NMR (CDCl3 at 100 MHz) δ 21.9, 28.9, 67.2, 104.4, 110.3, 111.2, 118.7, 119.2, 123.0,127.5, 127.6, 129.0, 129.4, 132.2, 132.4, 133.9, 144.4, 145.7, 154.1, 154.5.
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2.03 kg
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1.86 kg
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3.5 kg
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31.8 kg
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0.1 kg
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Yield
80%

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